(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile
CAS No.: 800407-95-8
Cat. No.: VC16791636
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 800407-95-8 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (2R)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile |
| Standard InChI | InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1 |
| Standard InChI Key | KSRYMXVTXHDXOC-YPMHNXCESA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C#N |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCOC(C2)C#N |
Introduction
Structural and Stereochemical Features
Core Morpholine Framework
The morpholine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom, conferring both polar and basic properties. In (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile, the ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the nitrogen lone pair and adjacent substituents . The nitrile group at position 2 introduces electron-withdrawing character, potentially enhancing metabolic stability compared to carboxyl or amide analogs .
Chiral Centers and Configuration
The compound contains two chiral centers:
-
C2 (R-configuration): Governs the spatial orientation of the nitrile group.
-
C1' (R-configuration): Dictates the arrangement of the phenylethyl substituent.
This stereochemistry is critical for molecular recognition in biological systems. For example, analogous N-(1-phenylethyl)aziridine derivatives exhibit stereoselective binding to enzymes such as mitotic kinesins .
Physicochemical Properties
The phenylethyl group contributes to lipophilicity (LogP ~2.5), suggesting moderate blood-brain barrier permeability, while the nitrile enhances polarity .
Synthetic Methodologies
Chiral Auxiliary Approaches
The (1R)-1-phenylethyl group serves as a chiral auxiliary, mirroring strategies used in N-(1-phenylethyl)aziridine syntheses . Key steps include:
-
Aziridine Precursor Formation: Ring-opening of enantiopure aziridines with oxygen nucleophiles to construct the morpholine ring. For example, (2R)-aziridine-2-carboxylates undergo regioselective opening with ethylene glycol derivatives .
-
Nitrile Introduction: Cyanation at C2 via nucleophilic substitution or Staudinger reactions. Patents describe using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis .
Stereocontrolled Cyclization
A reported pathway for morpholine-2-carbonitriles involves:
-
Step 1: Condensation of (R)-1-phenylethylamine with a glycidonitrile intermediate.
-
Step 2: Acid-catalyzed cyclization to form the morpholine ring, preserving stereochemistry at C2 .
Yields exceed 70% when using chiral catalysts like Jacobsen’s thiourea .
Resolution and Purification
Diastereomeric intermediates are separated via:
-
Chiral HPLC: Using cellulose-based columns (e.g., Chiralpak IC) .
-
Crystallization: Selective precipitation from ethanol/hexane mixtures, as demonstrated for aziridine esters .
Pharmacological and Industrial Applications
Neurological Targets
Morpholine derivatives modulate GABA receptors and monoamine transporters. The phenylethyl group’s aromaticity suggests affinity for dopamine or serotonin receptors, akin to (R)-tamsulosin intermediates .
Industrial Scalability
Large-scale synthesis faces challenges in stereochemical purity. Continuous-flow systems with immobilized enzymes (e.g., lipases) improve enantioselectivity, achieving >99% ee for similar chiral amines .
Analytical Characterization
Spectroscopic Methods
-
NMR:
Chiral Analysis
-
Polarimetry: Specific rotation [α]D²⁵ = +45° (c = 1, CHCl₃), consistent with R-configuration .
-
X-ray Crystallography: Confirms absolute configuration but requires high-purity crystals .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume